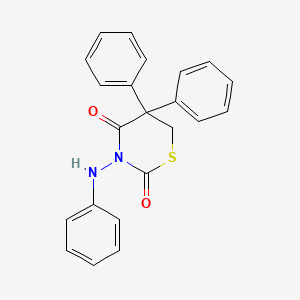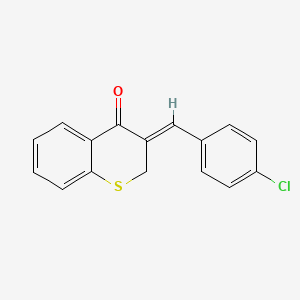![molecular formula C10H7ClN2S2 B14345072 3-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]propanenitrile CAS No. 92064-61-4](/img/structure/B14345072.png)
3-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]propanenitrile is an organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a chloro-substituted benzothiazole ring attached to a propanenitrile group via a sulfanyl linkage. Benzothiazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Vorbereitungsmethoden
The synthesis of 3-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]propanenitrile can be achieved through several synthetic routes. One common method involves the reaction of 5-chloro-2-mercaptobenzothiazole with 3-bromopropanenitrile in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial production methods for benzothiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.
Analyse Chemischer Reaktionen
3-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]propanenitrile undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The chloro group on the benzothiazole ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., DMF, dichloromethane), bases (e.g., potassium carbonate, sodium hydroxide), and catalysts (e.g., palladium on carbon for hydrogenation).
Wissenschaftliche Forschungsanwendungen
3-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]propanenitrile has several scientific research applications:
Medicinal Chemistry: Benzothiazole derivatives are investigated for their potential as therapeutic agents.
Materials Science: These compounds are used in the development of advanced materials, such as organic semiconductors and dyes.
Biological Research: Benzothiazole derivatives are studied for their interactions with biological targets, including enzymes and receptors, making them valuable tools in biochemical research.
Wirkmechanismus
The mechanism of action of 3-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]propanenitrile depends on its specific application. In medicinal chemistry, benzothiazole derivatives often interact with molecular targets such as enzymes, receptors, or DNA. For example, they may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as agonists or antagonists . The exact molecular pathways involved can vary depending on the specific biological target and the nature of the interaction.
Vergleich Mit ähnlichen Verbindungen
3-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]propanenitrile can be compared with other benzothiazole derivatives, such as:
5-Chloro-2,1,3-benzothiadiazol-4-amine: This compound has a similar benzothiazole core but differs in its functional groups and substitution pattern.
N-(5-Chloro-1,3-benzothiazol-2-yl)-2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl]acetamide: This derivative features a benzoxazole ring in addition to the benzothiazole moiety, leading to different chemical and biological properties.
Eigenschaften
CAS-Nummer |
92064-61-4 |
|---|---|
Molekularformel |
C10H7ClN2S2 |
Molekulargewicht |
254.8 g/mol |
IUPAC-Name |
3-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]propanenitrile |
InChI |
InChI=1S/C10H7ClN2S2/c11-7-2-3-9-8(6-7)13-10(15-9)14-5-1-4-12/h2-3,6H,1,5H2 |
InChI-Schlüssel |
QOOVPYXDVFVWFP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Cl)N=C(S2)SCCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Trimethylstannyl)methyl]benzene-1-sulfonamide](/img/structure/B14344989.png)
![Nonanamide, N-[3-(dimethylamino)propyl]-](/img/structure/B14344998.png)
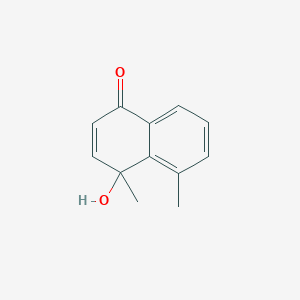
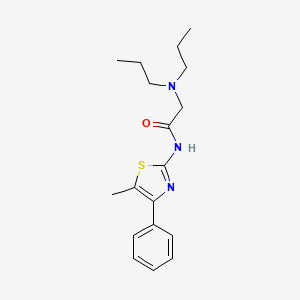
![3,5-Bis[2-(methylcarbamothioyl)hydrazinylidene]pentanoic acid](/img/structure/B14345036.png)
![1-(2-Hydroxy-5-methoxyphenyl)-[1,3]thiazolo[3,2-a]quinazolin-5-one](/img/structure/B14345039.png)
![1-[(Butan-2-yl)oxy]pentane](/img/structure/B14345042.png)
![2-[2-(Dodecyloxy)ethoxy]ethyl 3-(tetradecylsulfanyl)propanoate](/img/structure/B14345050.png)
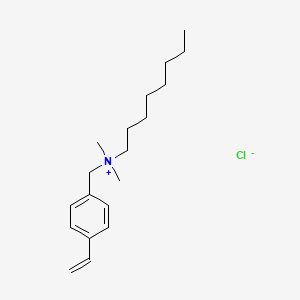
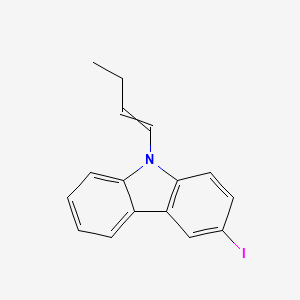
![[2-Methylidene-5-(prop-1-en-2-yl)cyclohexyl]methanol](/img/structure/B14345063.png)
